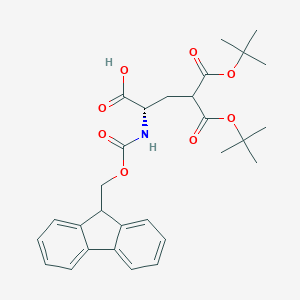

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms . The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.

Result of Action

The result of the compound’s action is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . This modification enhances the calcium-binding properties of these peptides, which can be crucial for their biological function, such as in blood coagulation factors.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, commonly referred to as Fmoc-L-Gla(OtBu)2-OH, is a complex organic compound that exhibits significant biological activity due to its structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C29H35NO8

- Molecular Weight : 525.59 g/mol

- CAS Number : 111662-64-7

The compound contains a fluorenyl group, which enhances its lipophilicity, potentially influencing its interactions with biological targets. Its structure includes various functional groups that contribute to its biological activities, particularly in the context of drug design and development.

Biological Activity Overview

The biological activity of Fmoc-L-Gla(OtBu)2-OH can be categorized into several key areas:

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Structural analogs have been studied for their potential in treating neurodegenerative diseases. The fluorenyl group may play a role in enhancing neuroprotective properties by modulating signaling pathways involved in neuronal survival.

-

Anti-inflammatory Properties :

- The compound may influence inflammatory pathways, impacting cytokine production and immune responses. Studies indicate that modifications to the fluorenyl or other structural components can enhance anti-inflammatory effects.

- Antiproliferative Activity :

The mechanisms through which Fmoc-L-Gla(OtBu)2-OH exerts its biological effects are linked to its structural components:

- Binding Affinities : Studies on similar compounds reveal insights into their binding mechanisms with biological targets such as enzymes involved in fatty acid biosynthesis, contributing to their antimicrobial properties .

- Modulation of Enzyme Activity : The compound's ability to inhibit specific enzymes (e.g., InhA in Mycobacterium tuberculosis) suggests potential applications in treating resistant bacterial infections .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis and testing of various fluorenone derivatives against Mycobacterium tuberculosis. Among these, certain compounds showed promising results against both drug-sensitive and multi-drug resistant strains, indicating the potential for developing new antimicrobial agents based on this structural framework .

Case Study: Neuroprotection

Research focusing on structural analogs has revealed that modifications can enhance neuroprotective effects, suggesting applications in neurodegenerative conditions such as Alzheimer's disease. The ability to penetrate the blood-brain barrier is a critical factor in these studies.

科学的研究の応用

Medicinal Chemistry

1.1. Peptide Synthesis

The compound is primarily used as a building block in peptide synthesis due to its protective group capabilities. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without side reactions. This property is crucial in synthesizing biologically active peptides that can serve as therapeutics or research tools.

1.2. Drug Development

Research indicates that compounds featuring the Fmoc group can be utilized in developing drugs targeting specific biological pathways. For instance, derivatives have been studied for their roles as inhibitors in various enzymatic processes, contributing to the development of treatments for diseases such as cancer and metabolic disorders .

Biochemical Research

2.1. Enzyme Inhibition Studies

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid has been investigated for its potential as an enzyme inhibitor. The structural features allow it to interact with enzyme active sites, making it a candidate for studying enzyme kinetics and mechanisms .

2.2. Protein Engineering

In protein engineering, this compound serves as a versatile tool for modifying amino acids within proteins. Its ability to introduce steric bulk or alter electronic properties can help elucidate structure-function relationships in proteins, aiding in the design of more effective biomolecules .

Analytical Chemistry

3.1. Chromatography

The compound's unique properties have made it useful in chromatographic techniques for separating and analyzing complex mixtures of amino acids and peptides. Its stability under various conditions enhances its reliability as a standard reference material in analytical protocols .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468949 | |

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-64-7 | |

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?

A1: this compound (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。